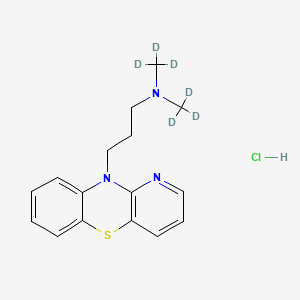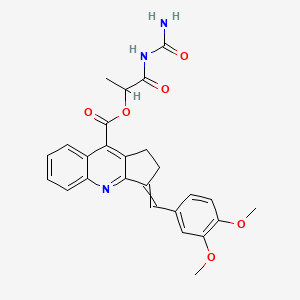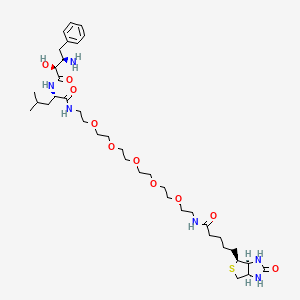
Trimetazidine-N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimetazidine-N-oxide is the major active metabolite of Trimetazidine. Trimetazidine is a selective long-chain inhibitor of 3-ketoyl coenzyme A thiolase, which has anti-oxidant, anti-inflammatory, antinociceptive, and gastroprotective properties . This compound retains these properties and is primarily used in research settings to explore its potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trimetazidine-N-oxide typically involves the oxidation of Trimetazidine. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to achieve the desired oxidation state .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through crystallization or chromatography to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions: Trimetazidine-N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions.
Reduction: It can be reduced back to Trimetazidine using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Further oxidized derivatives.
Reduction: Trimetazidine.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Trimetazidine-N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on cellular metabolism and oxidative stress.
Medicine: Explored for its potential therapeutic benefits in conditions such as ischemic heart disease, heart failure, and endothelial dysfunction
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mecanismo De Acción
Trimetazidine-N-oxide exerts its effects by inhibiting the enzyme 3-ketoyl coenzyme A thiolase, which plays a crucial role in fatty acid oxidation. By inhibiting this enzyme, this compound shifts cellular metabolism from fatty acid oxidation to glucose oxidation, which is more efficient under ischemic conditions. This shift helps to reduce oxidative stress and improve cellular energy production .
Comparación Con Compuestos Similares
Trimetazidine: The parent compound, which shares similar properties but is less potent.
N-acetylcysteine: Another compound with antioxidant properties, but with a different mechanism of action.
Ranolazine: A compound used to treat angina, which also affects cellular metabolism but through different pathways
Uniqueness: Trimetazidine-N-oxide is unique in its ability to selectively inhibit 3-ketoyl coenzyme A thiolase, making it particularly effective in reducing oxidative stress and improving cellular energy production under ischemic conditions. This specificity sets it apart from other compounds with similar therapeutic effects .
Propiedades
Fórmula molecular |
C14H22N2O4 |
|---|---|
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
1-hydroxy-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C14H22N2O4/c1-18-12-5-4-11(13(19-2)14(12)20-3)10-15-6-8-16(17)9-7-15/h4-5,17H,6-10H2,1-3H3 |
Clave InChI |
MDAXOLBRJMFWDT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)CN2CCN(CC2)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Tert-butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B12429953.png)
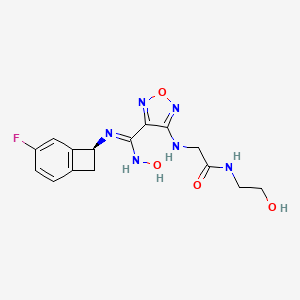
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[5-[[2-[4-(2,6-dioxopiperidin-3-yl)phenoxy]acetyl]amino]pentyl]acetamide](/img/structure/B12429959.png)
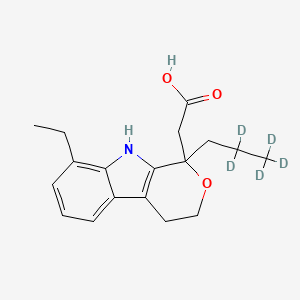
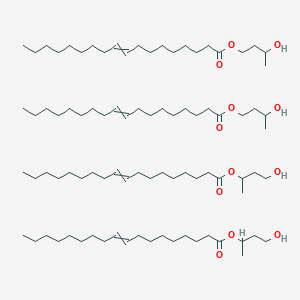
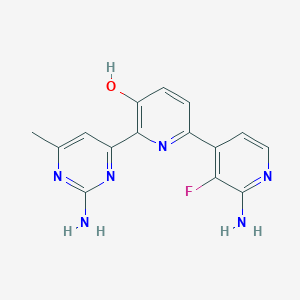
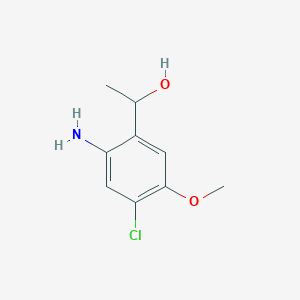
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18,19-trihydroxy-12-[(2R)-1-(4-hydroxycyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12429999.png)
![2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12430010.png)
